2-(2,4,6-Trinitrophenoxy)ethan-1-ol

Description

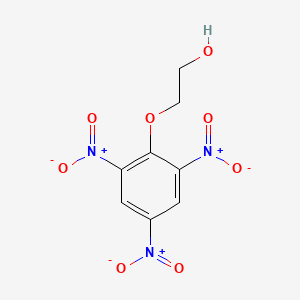

2-(2,4,6-Trinitrophenoxy)ethan-1-ol is a nitroaromatic compound featuring a phenol ring substituted with three nitro groups at the 2, 4, and 6 positions, linked via an ether bond to an ethanol moiety. The trinitrophenoxy group confers high reactivity and possible explosive characteristics, similar to 2,4,6-trinitrotoluene (TNT), while the ethanolic hydroxyl group may enhance solubility and polarity compared to non-oxygenated nitroaromatics .

Properties

CAS No. |

6478-31-5 |

|---|---|

Molecular Formula |

C8H7N3O8 |

Molecular Weight |

273.16 g/mol |

IUPAC Name |

2-(2,4,6-trinitrophenoxy)ethanol |

InChI |

InChI=1S/C8H7N3O8/c12-1-2-19-8-6(10(15)16)3-5(9(13)14)4-7(8)11(17)18/h3-4,12H,1-2H2 |

InChI Key |

FTBYYWLFCARAJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])OCCO)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trinitrophenoxy)ethan-1-ol typically involves the nitration of phenol followed by etherification. The process begins with the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4,6-trinitrophenol. This intermediate is then reacted with ethylene oxide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trinitrophenoxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, amino derivatives, and various substituted phenoxyethanols, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(2,4,6-Trinitrophenoxy)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trinitrophenoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can lead to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(2-Amino-6-nitrophenyl)ethanone

- CAS : 56515-63-0

- Formula : C₈H₈N₂O₃

- Hazards: Not classified for physical, health, or environmental risks, though toxicological data remain incomplete .

- Applications : Likely used as a synthetic intermediate due to its nitro and ketone functional groups.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- CAS : 9036-19-5

- Formula : C₁₈H₃₀O₃

- Key Features: Bulky alkyl chain (tetramethylbutyl) attached to a phenoxy-ethoxy ethanol backbone.

- Hazards : Classified for acute oral toxicity (Category 4) and serious eye damage (Category 1) .

- Applications: Potential surfactant or industrial solvent, restricted to R&D uses due to toxicity .

2,4,6-Trinitrotoluene (TNT)

- CAS : 118-96-7

- Formula : C₇H₅N₃O₆

- Key Features : Classic explosive with three nitro groups on a toluene ring.

- Hazards : High explosive sensitivity, toxic via inhalation and ingestion .

- Applications : Military and industrial explosives.

Comparative Data Table

| Compound | CAS | Formula | Key Hazards | Primary Uses |

|---|---|---|---|---|

| 2-(2,4,6-Trinitrophenoxy)ethan-1-ol | N/A | C₈H₇N₃O₈ | Inferred explosive reactivity | Research/explosive chemistry |

| 1-(2-Amino-6-nitrophenyl)ethanone | 56515-63-0 | C₈H₈N₂O₃ | Unclassified; limited toxicity data | Synthetic intermediate |

| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | 9036-19-5 | C₁₈H₃₀O₃ | Acute toxicity, eye damage | R&D surfactant |

| 2,4,6-Trinitrotoluene (TNT) | 118-96-7 | C₇H₅N₃O₆ | Explosive, toxic | Military/industrial explosives |

Key Research Findings

Explosive Potential: The trinitrophenoxy group in this compound likely confers explosive properties akin to TNT, though its ethanol group may reduce volatility and alter detonation sensitivity . In contrast, 1-(2-Amino-6-nitrophenyl)ethanone lacks the nitro group density required for explosive behavior, aligning with its unclassified hazard profile .

Toxicity and Handling: The ethanolic derivatives (e.g., 9036-19-5) exhibit significant toxicity risks, particularly to eyes and via oral exposure, necessitating strict handling protocols . TNT’s well-documented toxicity (e.g., hepatotoxicity, carcinogenicity) underscores the risks shared by many nitroaromatics .

Functional Group Influence: Bulky alkyl chains (e.g., tetramethylbutyl in 9036-19-5) reduce reactivity but introduce steric hindrance, favoring surfactant applications over explosive uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.